

# Spectroscopic Analysis of 4- [(nitrooxy)methyl]benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-[(nitrooxy)methyl]Benzoic acid

Cat. No.: B12561520

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## Executive Summary & Structural Context

Target Molecule: **4-[(nitrooxy)methyl]benzoic acid** CAS Registry Number: 84503-45-7  
(Generic NO-linker class) / Specific Patent Ref: WO2011058162A1 Molecular Formula:  
 $C_8H_7NO_5$  Molecular Weight: 197.14 g/mol [1]

This molecule serves as a bifunctional linker: the carboxylic acid moiety allows for esterification with active pharmaceutical ingredients (e.g., aspirin, naproxen), while the (nitrooxy)methyl group acts as a nitric oxide (NO) donor.[1][2]

The Analytical Challenge: The primary challenge in characterizing this compound is distinguishing the nitrate ester (

) from its hydrolytic degradation product, the alcohol (

), and the starting material, the benzyl halide (

).[1] This guide focuses on using NMR as a self-validating tool to confirm the integrity of the labile nitrate ester.

## Synthesis & Sample Preparation Context

To interpret the spectrum accurately, one must understand the sample's history. The compound is typically synthesized via the nucleophilic displacement of a benzyl halide (chloride or bromide) with silver nitrate (

) in acetonitrile.

## Sample Preparation Protocol

- Solvent Selection: DMSO-d<sub>6</sub> is the mandatory solvent.[1]
  - Reasoning: The carboxylic acid group renders the molecule sparingly soluble in . Furthermore, acidic traces in chloroform can accelerate the hydrolysis of the nitrate ester. DMSO-d<sub>6</sub> provides excellent solubility and stabilizes the acidic proton for observation.[1]
- Concentration: 10–15 mg in 0.6 mL DMSO-d<sub>6</sub>.
- Handling: Prepare fresh. Nitrate esters are sensitive to light and moisture.[1] Avoid heating the NMR tube.

## <sup>1</sup>H NMR Analysis: The Self-Validating Fingerprint

The proton NMR spectrum provides the most immediate confirmation of structure. The diagnostic signal is the benzylic methylene singlet.

## Predicted Spectral Data (DMSO-d<sub>6</sub>, 400 MHz)

Moiety	Shift ( , ppm)	Multiplicity	Integral	Coupling ( )	Structural Assignment
-COOH	13.0 - 13.2	Broad Singlet	1H	-	Carboxylic acid proton. [1] Broad due to hydrogen bonding.
Ar-H (ortho)	7.98 - 8.05	Doublet (d)	2H	8.2 Hz	Protons ortho to electron-withdrawing COOH (deshielded). [1]
Ar-H (meta)	7.55 - 7.60	Doublet (d)	2H	8.2 Hz	Protons meta to COOH (ortho to alkyl group).[1]
-CH <sub>2</sub> -ONO <sub>2</sub>	5.55 - 5.65	Singlet (s)	2H	-	CRITICAL: Benzylic protons attached to nitrate.[1]

## Mechanistic Insight & Troubleshooting

The shift of the benzylic methylene is the primary quality control parameter.

- 5.60 ppm: Pure Product. The nitrate group is highly electronegative, deshielding the methylene protons significantly downfield.
- 4.80 ppm: Impurity (Starting Material). Indicates unreacted 4-(chloromethyl)benzoic acid.[1]
- 4.60 ppm: Impurity (Hydrolysis). Indicates 4-(hydroxymethyl)benzoic acid.[1] This suggests the nitrate ester has hydrolyzed (often due to wet DMSO or heating).

## 13C NMR Analysis[2][3][4][5][6][7][8][9][10]

The Carbon-13 spectrum confirms the carbon skeleton and the oxidation state of the benzylic position.[1]

### Predicted Spectral Data (DMSO-d<sub>6</sub>, 100 MHz)

Carbon Type	Shift ( , ppm)	Assignment
C=O	166.8	Carboxylic acid carbonyl.[1]
Ar-C (Quaternary)	140.5	Ipsso to methylene group (para).[1]
Ar-C (Quaternary)	131.0	Ipsso to carbonyl group (ipso). [1]
Ar-CH	129.5	Aromatic carbons ortho to COOH.[1]
Ar-CH	128.2	Aromatic carbons meta to COOH.[1]
-CH <sub>2</sub> -ONO <sub>2</sub>	73.5 - 74.5	Diagnostic: Benzylic carbon attached to nitrate.[1]

Note: The benzylic carbon of the corresponding alcohol (

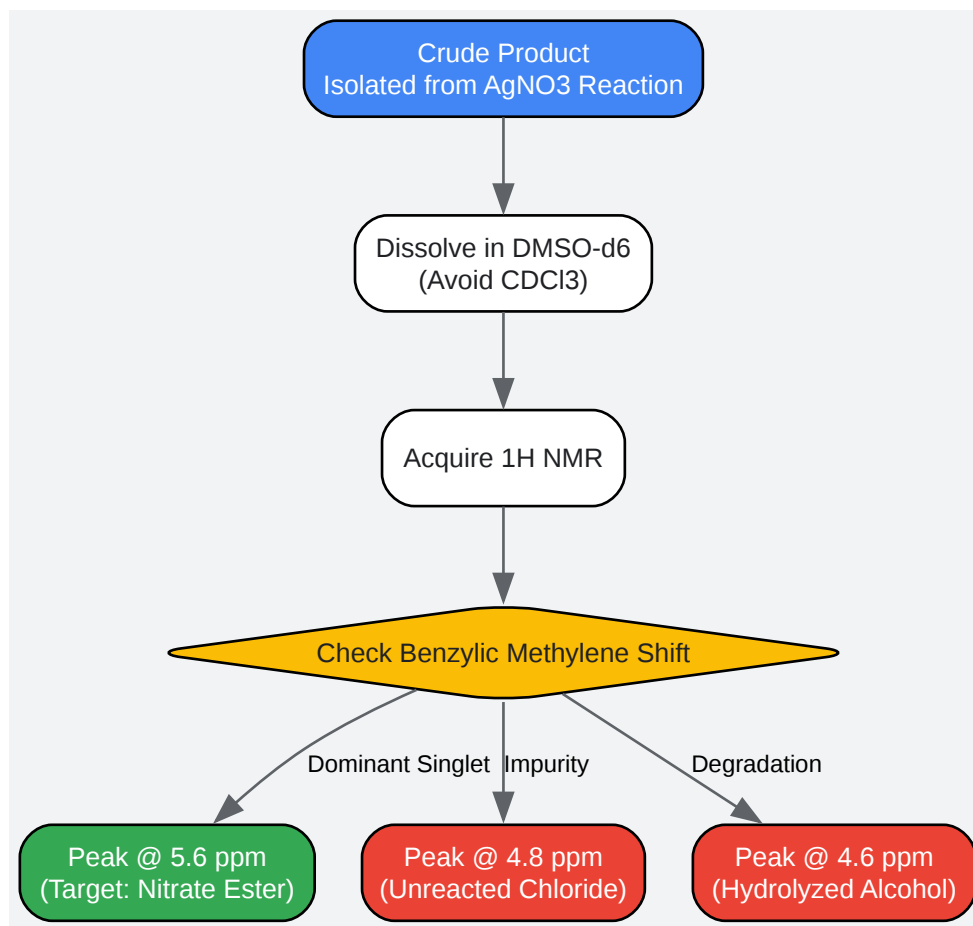
) appears significantly upfield at ~63 ppm.[1]

## Visualizing the Analytical Logic

The following diagrams illustrate the workflow for validating this specific molecule and the structural connectivity logic.

### Diagram 1: QC & Validation Workflow

This flowchart guides the researcher through the decision-making process based on the chemical shift of the methylene peak.

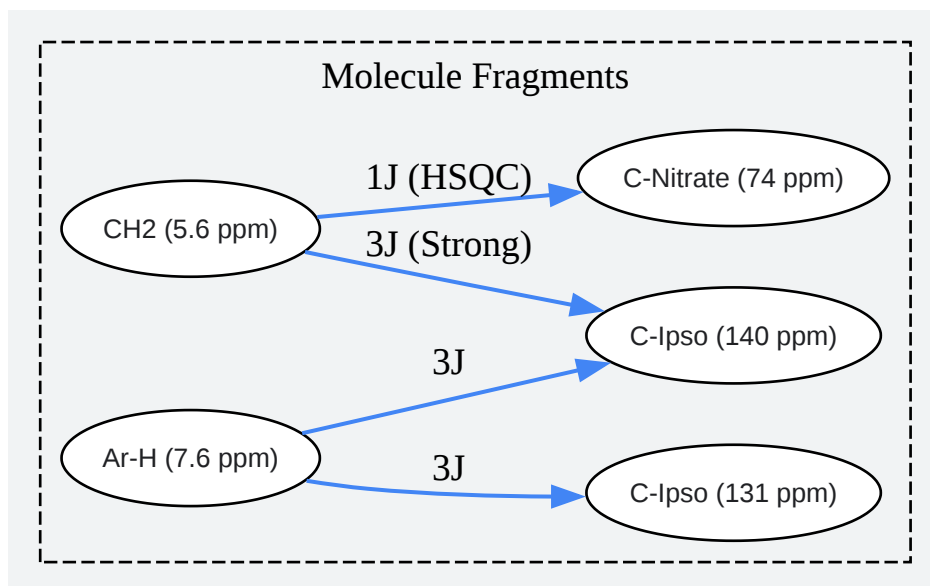


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Caption: Logical decision tree for validating the synthesis of **4-[(nitrooxy)methyl]benzoic acid** based on 1H NMR methylene shifts.

## Diagram 2: Structural Connectivity (HMBC)

This diagram visualizes the Heteronuclear Multiple Bond Correlations (HMBC) required to assign the quaternary carbons definitively.



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Caption: Key HMBC (Long-range C-H) correlations used to assign the quaternary aromatic carbons.

## Experimental Protocol for Synthesis Validation

To replicate the results described above, follow this standardized characterization workflow.

- Isolation: Filter the reaction mixture (acetonitrile) to remove solid silver salts ( ).<sup>[1]</sup> Evaporate the solvent under reduced pressure at <40°C (nitrates are thermally unstable).
- Workup: Partition the residue between ethyl acetate and dilute HCl (to protonate the acid). Wash with brine, dry over , and concentrate.
- NMR Prep: Take ~10 mg of the white/yellowish solid.<sup>[1]</sup> Dissolve completely in 0.6 mL DMSO-d<sub>6</sub>.
- Acquisition:
  - Run standard proton (16 scans).<sup>[1]</sup>

- Crucial Step: Zoom into the 4.5 – 6.0 ppm region.
- Integrate the aromatic region (4H total) and normalize.[1]
- Check the integral of the singlet at 5.6 ppm. It should be exactly 2H.
- Self-Check: If the integral is <2H and new peaks appear at 4.6 ppm, the sample is degrading.

## References

- Patent: Nicox S.A. (2011).[1] Process for preparing 4-nitro-oxy-methyl-benzoic acid. WO2011058162A1. [Link](#)
- Spectroscopic Data: NIST Mass Spectrometry Data Center.[1] Benzoic acid, 4-nitro-, methyl ester (Analogous nitro-aromatic data). NIST Chemistry WebBook, SRD 69.[2] [Link](#)
- Methodology: Chemistry Steps. 1H NMR Chemical Shifts for Common Functional Groups (Benzyl Derivatives). [Link](#)
- Stability: Treves, K., et al. (2000).[1][2] Henry's law constants of some organic nitrates. Environmental Science & Technology.[3] (Context on nitrate ester stability and hydrolysis).

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